molecular formula O4P2S4Zn3 B101196 Zinc dithiophosphate CAS No. 19210-06-1

Zinc dithiophosphate

Cat. No. B101196
CAS RN: 19210-06-1
M. Wt: 450.4 g/mol
InChI Key: WMYJOZQKDZZHAC-UHFFFAOYSA-H
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Patent
US07902403B2

Procedure details

To a three neck flask was added 204.3 g of the dithiophosphoric acid mixture from Example 3, lot RJT-543-244, and 27.1 g of zinc oxide. The mixture was heated to 65° C. and mixed at this temperature for four hours. The temperature was then increased to 100° C. The temperature was then gradually increased to 110° C. under vacuum while distilling off any water produced from the reaction. After mixing at 110° C. for 1 hour while under vacuum, the final product was filtered with diatomaceous earth.
Quantity
204.3 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1](=[S:5])([OH:4])([OH:3])[SH:2].[O-2].[Zn+2:7]>>[P:1]([O-:4])([O-:3])([S-:5])=[S:2].[Zn+2:7].[P:1]([O-:4])([O-:3])([S-:5])=[S:2].[Zn+2:7].[Zn+2:7] |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
204.3 g
Type
reactant
Smiles
P(S)(O)(O)=S
Name
Quantity
27.1 g
Type
reactant
Smiles
[O-2].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed at this temperature for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then gradually increased to 110° C. under vacuum
DISTILLATION
Type
DISTILLATION
Details
while distilling off any water
CUSTOM
Type
CUSTOM
Details
produced from the reaction
ADDITION
Type
ADDITION
Details
After mixing at 110° C. for 1 hour while under vacuum
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the final product was filtered with diatomaceous earth

Outcomes

Product
Name
Type
Smiles
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.